Cas no 77943-33-0 (2,3,4-Tri-O-benzyl-b-L-arabinopyranose)
77943-33-0 structure
Product Name:2,3,4-Tri-O-benzyl-b-L-arabinopyranose
CAS No:77943-33-0
MF:C26H28O5
MW:420.497528076172
CID:90727
PubChem ID:74892353
Update Time:2025-04-18
2,3,4-Tri-O-benzyl-b-L-arabinopyranose Chemical and Physical Properties
Names and Identifiers
-
- 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose
- 2,3,4,5,6,7,8-HEPTAFLUORONAPHTHALENE-1-OL
- 2,3,4-Tri-O-benzyl-
- 2,3,4-tri-o-benzyl-A'A A'A cent-l-arabinopyranose
- 2,3,4-Tri-O-benzyl-b-L-arabinopyranose
- 2,3,4-tri-O-benzyl-D-xylose
- 2,3,4-tri-O-benzyloxy-D-xylopyranose
- 2,3,4-TRI-O-BENZYL-SS-L-ARABINOPYRANOSE
- 2,3,4-tri-O-benzyl-xylopyranose
- 2,3,4-tri-o-benzyl-á-l-arabinopyranose
- 2,3,4-Tri-O-benzyl-β-L-arabinopyranose, 97%
- (2S,3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol
- 90899-55-1
- (2S,3R,4S,5S)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol
- (2S,3R,4S,5S)-3,4,5-TRIS(BENZYLOXY)OXAN-2-OL
- 77943-33-0
- W-203790
- MFCD05664044
-
- Inchi: 1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m0/s1
- InChI Key: HTSKDJMXBBFKKG-SSUZURRFSA-N
- SMILES: O1C[C@@H]([C@@H]([C@H]([C@H]1O)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 420.19400
- Monoisotopic Mass: 420.19367399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 57.2Ų
Experimental Properties
- Color/Form: White powder
- Density: 1.21
- Melting Point: 76-79°C
- Boiling Point: 566°C at 760 mmHg
- Flash Point: 296.1°C
- Refractive Index: 1.609
- Water Partition Coefficient: Insoluble in water.
- PSA: 57.15000
- LogP: 4.09120
- Solubility: Insoluble in water
2,3,4-Tri-O-benzyl-b-L-arabinopyranose Security Information
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
2,3,4-Tri-O-benzyl-b-L-arabinopyranose Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4-Tri-O-benzyl-b-L-arabinopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T207080-2.5g |
2,3,4-Tri-O-benzyl-b-L-arabinopyranose |
77943-33-0 | 2.5g |
$ 285.00 | 2022-06-03 | ||
| TRC | T207080-5g |
2,3,4-Tri-O-benzyl-b-L-arabinopyranose |
77943-33-0 | 5g |
$ 545.00 | 2022-06-03 | ||
| TRC | T207080-10g |
2,3,4-Tri-O-benzyl-b-L-arabinopyranose |
77943-33-0 | 10g |
$ 870.00 | 2022-06-03 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19790-1g |
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose, 97% |
77943-33-0 | 97% | 1g |
¥3533.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19790-250mg |
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose, 97% |
77943-33-0 | 97% | 250mg |
¥1196.00 | 2023-03-01 |
2,3,4-Tri-O-benzyl-b-L-arabinopyranose Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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